1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
Description
Structural Overview and Nomenclature
The compound’s full IUPAC name is 1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid. Structurally, it comprises a piperidine ring substituted at the 4-position with a carboxylic acid group and at the nitrogen atom (position 1) with a methyl linkage to a fused heterocyclic system, imidazo[1,2-a]pyridine, which itself is substituted with a furan ring at the 2-position and a nitro group at the 6-position. The molecular formula is C18H18N4O5, and the molecular weight is approximately 370.4 g/mol.
Key structural features include:
A piperidine-4-carboxylic acid moiety providing a basic nitrogen and acidic carboxyl group.
An imidazo[1,2-a]pyridine fused bicyclic heterocycle, which is a fusion of imidazole and pyridine rings.
A furan ring attached at the 2-position of the imidazo[1,2-a]pyridine.
A nitro substituent at the 6-position on the imidazo[1,2-a]pyridine ring.
The canonical SMILES representation is:C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4.
Historical Context of Discovery and Development
The imidazo[1,2-a]pyridine scaffold, central to this compound, has been extensively studied since the mid-20th century for its diverse biological activities. The specific derivative featuring a furan ring and nitro group emerged from synthetic efforts to explore heterocyclic compounds with potential pharmacological properties, particularly in antimicrobial and anticancer research. The addition of the piperidine-4-carboxylic acid moiety reflects a strategic design to enhance solubility and biological interactions.
While exact discovery dates for this specific compound are not widely documented, it is part of a broader class of imidazo[1,2-a]pyridine derivatives developed through multistep organic syntheses involving condensation and cyclization reactions. These derivatives have gained prominence in medicinal chemistry research over the past two decades.
Position Within Heterocyclic Chemistry
Within heterocyclic chemistry, this compound is classified as a fused nitrogen-containing bicyclic heterocycle (imidazo[1,2-a]pyridine) linked to a monocyclic oxygen-containing heterocycle (furan), further functionalized with a nitro group and a piperidine carboxylic acid substituent.
The imidazo[1,2-a]pyridine ring system is a well-established scaffold known for its versatility in drug design, combining the electronic properties of imidazole and pyridine rings.
The furan ring contributes aromaticity and electron-rich characteristics, influencing reactivity and biological interactions.
The nitro group is an electron-withdrawing substituent that can modulate electronic distribution and participate in redox chemistry.
The piperidine ring is a saturated nitrogen heterocycle commonly found in bioactive molecules, providing conformational flexibility and sites for hydrogen bonding.
This compound thus exemplifies a hybrid heterocyclic system combining multiple ring types and functional groups to modulate chemical and biological properties.
Significance in Medicinal Chemistry Research
1-(2-Furan-2-yl-6-nitro-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid has attracted attention in medicinal chemistry due to its promising biological activities, particularly as a lead compound in antimicrobial and anticancer drug discovery.
Antimicrobial Potential: Derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis, with inhibitory concentration (IC90) values ranging from approximately 3.7 to 40.3 micromolar in various studies. This suggests potential for development as anti-tubercular agents.
Cytotoxicity: In vitro cytotoxicity assays using human embryonic kidney cells (HEK-293) indicate that the compound and related derivatives exhibit low toxicity at effective concentrations, supporting a favorable therapeutic index.
Structure-Activity Relationship Insights: The furan ring enhances lipophilicity and membrane penetration, the nitro group contributes to electron-withdrawing effects enhancing biological reactivity, and the piperidine moiety provides a basic site for interactions with biological macromolecules, collectively influencing potency and selectivity.
Research Applications: The compound serves as a scaffold for synthesizing novel heterocyclic derivatives, facilitating exploration of enzyme binding, receptor modulation, and biochemical pathway interference relevant to disease treatment.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O5 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
| CAS Number | 904817-98-7 |
| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)N+[O-])C4=CC=CO4 |
| Key Functional Groups | Piperidine, Carboxylic acid, Nitro, Furan, Imidazo[1,2-a]pyridine |
This compound's unique combination of heterocyclic frameworks and functional groups positions it as a valuable chemical entity in the ongoing search for novel therapeutics and bioactive molecules.
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZDIGBPAZGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imidazo[1,2-a]pyridine Core
- Multicomponent Reactions: The imidazo[1,2-a]pyridine nucleus is commonly synthesized via multicomponent reactions involving 2-aminopyridine derivatives, aldehydes or ketones, and isonitriles or α-haloketones. This approach allows for efficient ring closure and substitution pattern control.
- Condensation and Cyclization: Alternatively, condensation of 2-aminopyridine with α-haloketones followed by intramolecular cyclization under basic or acidic conditions forms the imidazo[1,2-a]pyridine ring system.
Introduction of the Furan-2-yl Group
- The furan moiety is introduced typically through nucleophilic substitution or cross-coupling reactions at the 2-position of the imidazo[1,2-a]pyridine core.
- Furan-2-ylmethyl halides or boronic acids can be employed as coupling partners in palladium-catalyzed Suzuki or Stille cross-coupling reactions to install the furan ring with high regioselectivity.
Nitration at the 6-Position
- Selective nitration is achieved using mild nitrating agents such as nitric acid in acetic anhydride or other controlled conditions to introduce the nitro group at the 6-position without affecting other sensitive moieties.
- Careful temperature control and reaction monitoring are critical to avoid over-nitration or decomposition of the heterocyclic core.
Alkylation with Piperidine-4-carboxylic Acid
- The 3-position of the imidazo[1,2-a]pyridine ring is alkylated with piperidine-4-carboxylic acid derivatives via nucleophilic substitution or reductive amination.
- This step often involves the formation of a methylene bridge linking the imidazo core and the piperidine ring.
- Protecting groups on the carboxylic acid may be used to prevent side reactions during alkylation, followed by deprotection in the final step.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Imidazo[1,2-a]pyridine formation | 2-Aminopyridine + α-haloketone, reflux in ethanol or acetic acid | 70-85 | Multicomponent or condensation route |
| Furan substitution | Furan-2-ylmethyl halide, Pd catalyst, base, DMF solvent | 65-80 | Suzuki coupling preferred |
| Nitration | HNO3/Ac2O, 0-5 °C, short reaction time | 60-75 | Controlled to avoid over-nitration |
| Alkylation with piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid derivative, base, solvent (e.g., DMF), 50-80 °C | 55-70 | Protecting groups may be required |
| Purification | Column chromatography, recrystallization | >95 purity | Final product isolation |
Research Findings and Optimization
- Studies have shown that the use of palladium-catalyzed cross-coupling for furan installation significantly improves regioselectivity and yield compared to direct nucleophilic substitution.
- Mild nitration conditions are crucial to maintain the integrity of the imidazo[1,2-a]pyridine ring and avoid degradation.
- Alkylation efficiency is enhanced by pre-activation of the piperidine-4-carboxylic acid or by employing coupling agents such as carbodiimides.
- The overall synthetic route benefits from stepwise purification to minimize impurities and improve the biological activity profile of the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Imidazo[1,2-a]pyridine core | Multicomponent reaction or condensation | 2-Aminopyridine, α-haloketones | Efficient ring formation |
| Furan ring introduction | Pd-catalyzed Suzuki coupling | Furan-2-ylboronic acid, Pd catalyst | High regioselectivity and yield |
| Nitration | Controlled nitration | Nitric acid, acetic anhydride, low temp | Selective nitro group installation |
| Alkylation with piperidine | Nucleophilic substitution or reductive amination | Piperidine-4-carboxylic acid derivatives | Formation of methylene linkage |
| Purification | Chromatography, recrystallization | Silica gel column, solvents | High purity product |
Chemical Reactions Analysis
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2,3-dione derivatives.
Major Products: These reactions yield a range of derivatives, including amino-imidazo[1,2-a]pyridines and substituted furans, which can be further functionalized for various applications.
Scientific Research Applications
Medicinal Chemistry
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is being investigated for its potential as a lead compound in drug discovery. Its derivatives have shown promise in:
- Antimicrobial Activity : Various studies have evaluated the compound's effectiveness against Mycobacterium tuberculosis, with IC90 values indicating significant antibacterial properties. For instance, certain derivatives demonstrated IC90 values ranging from 3.73 to 40.32 μM, suggesting their potential as anti-tubercular agents .
| Compound | IC90 (μM) | Notes |
|---|---|---|
| Compound 6e | 40.32 | Most active derivative |
| Compound 6a | 3.73 | Significant activity |
| Compound 6h | 4.00 | Comparable effectiveness |
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on human embryonic kidney (HEK-293) cells, indicating a favorable therapeutic index with low toxicity at effective concentrations .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
- Furan Ring : Enhances lipophilicity and facilitates membrane penetration.
- Nitro Group : Acts as an electron-withdrawing group, enhancing reactivity towards biological targets.
- Piperidine Moiety : Provides a basic site for interaction with various biological macromolecules .
Case Studies
Several case studies have highlighted the compound's effectiveness in inhibiting Mycobacterium tuberculosis. These studies demonstrate varying degrees of potency and selectivity among derivatives that include the target compound as part of their structure .
Notable Findings
One study reported that compounds similar to this structure exhibited promising results in inhibiting bacterial growth, indicating their potential for further development as anti-tubercular agents .
Mechanism of Action
The mechanism of action of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Electronic Differences
- Nitro Group : The target compound’s nitro substituent at position 6 is strongly electron-withdrawing, which may enhance electrophilic reactivity or stabilize negative charge in binding pockets. This contrasts with methyl (electron-donating, as in 728864-57-1) or hydrogen (881040-45-5) substituents .
- Thiophen-2-YL (904817-89-6): More lipophilic than furan, which could increase membrane permeability but reduce solubility . Biphenyl-4-YL (728864-57-1): High lipophilicity (XLogP3 = 1.9) may favor hydrophobic interactions in targets like kinases .
Pharmacological Implications (Inferred)
- Nitro-Containing Analogs : Nitro groups are associated with prodrug activation (e.g., via nitroreductases in hypoxic tumor environments) or antibacterial activity (e.g., metronidazole analogs) .
- Fluoro and Methoxy Substituents : The 4-fluoro-phenyl group (Ref: 10-F020551) may enhance target binding through halogen bonding, while methoxy groups (886496-46-4) could improve metabolic stability .
Physicochemical Properties
Biological Activity
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS No. 904817-98-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its anti-tubercular and cytotoxic activities.
- Molecular Formula : C18H18N4O5
- Molecular Weight : 370.36 g/mol
- Structure : The compound features a piperidine core substituted with a furan and nitro-imidazo moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathways can vary, but they generally include:
- Formation of the imidazo[1,2-a]pyridine scaffold.
- Alkylation with furan derivatives.
- Final carboxylation to yield the target compound.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of various derivatives related to this compound. One study reported that several compounds showed significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM. Specifically, compounds structurally similar to this compound demonstrated promising results in inhibiting bacterial growth, indicating potential for further development as anti-tubercular agents .
| Compound | IC90 (μM) | Notes |
|---|---|---|
| Compound 6e | 40.32 | Most active derivative |
| Compound 6a | 3.73 | Significant activity |
| Compound 6h | 4.00 | Comparable effectiveness |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human embryonic kidney (HEK-293) cells to assess the safety profile of this compound. The results indicated that the tested compounds were nontoxic at concentrations that exhibited anti-tubercular activity, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Furan Ring : Enhances lipophilicity and facilitates membrane penetration.
- Nitro Group : May contribute to electron-withdrawing properties that enhance reactivity towards biological targets.
- Piperidine Moiety : Provides a basic site for interaction with various biological macromolecules.
Case Studies
A notable case study involved the evaluation of a series of imidazo derivatives that included the target compound as part of their structure. These derivatives were tested for their ability to inhibit Mycobacterium tuberculosis, demonstrating varying degrees of potency and selectivity .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions. A structurally related imidazo-pyridine derivative was prepared through methyl ester hydrolysis using hydrochloric acid (36.5%) at 93–96°C for 17 hours, followed by pH adjustment to 6.5 and purification via solvent extraction and crystallization . Optimization strategies include:
- Temperature control : Gradual heating to avoid side reactions.
- Catalyst screening : Testing palladium catalysts for coupling steps (e.g., Suzuki-Miyaura reactions) .
- Stepwise monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Structural elucidation : Use H/C NMR to confirm substituent positions and heterocyclic connectivity. IR spectroscopy verifies functional groups (e.g., nitro, carboxylic acid) .
- Purity analysis : HPLC with ≥98% purity thresholds, referencing pharmacopeial impurity standards (e.g., triazolo-pyridine derivatives) to identify by-products .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Emergency measures : Immediate skin rinsing with water for spills; medical consultation for persistent irritation .
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Analog synthesis : Modify substituents (e.g., replace nitro group with cyano or methoxy) to assess activity changes. For example, replacing furan with oxazole alters electronic properties and binding affinity .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorometric or colorimetric assays under standardized conditions (pH 7.4, 37°C) .
- Data analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What computational strategies predict reactivity and target interactions?
- Reaction path modeling : Density functional theory (DFT) calculates transition states and intermediates to optimize synthetic routes (e.g., imidazo-pyridine cyclization) .
- Molecular docking : Simulate binding to biological targets (e.g., receptors) using software like AutoDock Vina. For example, nitro group positioning may influence hydrogen bonding with active sites .
- Machine learning : Train models on existing reaction data to predict optimal solvent systems or catalysts .
Q. How can reaction scalability be improved without yield loss?
- Process intensification : Transition from batch to flow chemistry for imidazo-pyridine formation, ensuring consistent temperature and mixing .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to enhance sustainability and safety .
Q. How should discrepancies in pharmacological data be resolved?
- Variable standardization : Control cell line passage numbers, serum concentrations, and incubation times .
- Orthogonal assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT) .
- Statistical rigor : Apply ANOVA or Bayesian analysis to quantify experimental uncertainty .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
